Structural Scaffold Privilege: Spiro[indoline-3,3'-pyrrolidin]-2-one as a Validated 5-HT₆ Receptor Chemotype
The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold, of which 6-methylspiro[indoline-3,3'-pyrrolidin]-2-one is a substituted derivative, was identified as a micromolar 5-HT₆ receptor ligand through combined ligand-based (FrAGs) and structure-based (FrACS) virtual fragment screening methods [1]. Optimization of the 2′-phenylspiro[indoline-3,3′-pyrrolidin]-2-one scaffold via structure-activity relationship analysis, incorporating phenylsulphonyl pharmacophores and reduced spiro[pyrrolidine-3,3′-indoline] variants, yielded ligands with submicromolar affinities toward the 5-HT₆ receptor [1].
| Evidence Dimension | 5-HT₆ receptor ligand identification and affinity optimization |
|---|---|
| Target Compound Data | 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one belongs to the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold class identified as a micromolar 5-HT₆ receptor ligand via virtual fragment screening |
| Comparator Or Baseline | 2′-Phenylspiro[indoline-3,3′-pyrrolidin]-2-one (initial hit scaffold); optimized derivatives achieved submicromolar 5-HT₆ receptor affinities |
| Quantified Difference | Initial scaffold identified as micromolar ligand; optimized derivatives achieved submicromolar affinities—improvement of at least one order of magnitude through systematic SAR |
| Conditions | Virtual fragment screening utilizing ligand-based (FrAGs) and structure-based (FrACS) methods; aminergic GPCR binding assays for optimized derivatives |
Why This Matters
This scaffold has been experimentally validated as a viable starting point for 5-HT₆ receptor ligand development, distinguishing it from untested spirooxindole scaffolds lacking GPCR target validation.
- [1] Kelemen ÁA, Satala G, Bojarski AJ, Keserű GM. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT₆ Receptor Chemotypes. Molecules. 2017;22(12):2221. doi:10.3390/molecules22122221 View Source
